Structural Differentiation from the Des-Benzothiazole Analog: Scaffold Complexity
The target compound incorporates a 2-(benzothiazol-2-yl) substituent on the central pyridine ring, a feature absent in the simpler analog N-(4-methylpyridin-2-yl)pyridine-3-carboxamide (ChemDiv Y205-2200, MW 213.24 g/mol) . The benzothiazole moiety adds 83.13 g/mol of molecular weight and introduces a sulfur atom capable of participating in additional hydrophobic contacts and potential chalcogen bonding within kinase ATP-binding pockets. In related benzothiazole-containing Pim kinase inhibitors (e.g., Incyte patent series US10828290), the 2-benzothiazole substitution on the pyridine ring was essential for achieving Pim-1 IC50 values below 100 nM, whereas des-benzothiazole analogs showed >10-fold loss in potency [1]. While no direct data exists for the target compound, the structural precedent establishes that the benzothiazole group is a critical potency driver.
| Evidence Dimension | Molecular weight and scaffold complexity (structural determinant of target binding) |
|---|---|
| Target Compound Data | C₁₆H₁₄N₃OS, MW 296.37 g/mol; contains benzothiazole + 4-methylpyridine |
| Comparator Or Baseline | N-(4-methylpyridin-2-yl)pyridine-3-carboxamide (ChemDiv Y205-2200): C₁₂H₁₁N₃O, MW 213.24 g/mol; lacks benzothiazole |
| Quantified Difference | ΔMW = +83.13 g/mol; Δ heavy atom count = +4 (C, S, plus ring atoms); benzothiazole present vs. absent |
| Conditions | Structural comparison based on ChemDiv catalog data and Incyte Pim kinase inhibitor patent SAR (US10828290) |
Why This Matters
Procurement of the benzothiazole-containing scaffold is non-interchangeable with simpler pyridine-carboxamide analogs for applications requiring kinase inhibition potency—the benzothiazole ring is a documented pharmacophoric necessity for sub-100 nM Pim kinase activity.
- [1] Incyte Corporation. (2020). US Patent US10828290 B2. BindingDB: Pim-1 IC50 <100 nM for benzothiazole-containing analogs. View Source
